molecular formula C11H10O4 B060654 1,3-Benzodioxole-4-carbaldehyde CAS No. 184360-97-2

1,3-Benzodioxole-4-carbaldehyde

Cat. No.: B060654
CAS No.: 184360-97-2
M. Wt: 206.19 g/mol
InChI Key: ARZFDEQRBWNHES-DUXPYHPUSA-N
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Description

1,3-Benzodioxole-4-carbaldehyde is an organic compound with the molecular formula C8H6O3. It is a derivative of benzodioxole, which is a heterocyclic compound containing a methylenedioxy functional group. This compound is known for its aromatic properties and is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole-4-carbaldehyde can be synthesized through several methods. One common method involves the nucleophilic substitution reaction (S_N2) of 3,4-dihydroxybenzaldehyde with dibromomethane . The reaction typically requires a base such as potassium carbonate and is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of zeolite catalysts. The acetalization and ketalization of various aldehydes and ketones with catechol using HY zeolite as a catalyst have been studied . This method offers high conversion and selectivity under mild conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: 1,3-Benzodioxole-4-carboxylic acid.

    Reduction: 1,3-Benzodioxole-4-methanol.

    Substitution: Various substituted benzodioxole derivatives depending on the electrophile used.

Scientific Research Applications

1,3-Benzodioxole-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-benzodioxole-4-carbaldehyde and its derivatives involves several molecular targets and pathways:

Comparison with Similar Compounds

1,3-Benzodioxole-4-carbaldehyde can be compared with other similar compounds such as:

    1,3-Benzodioxole: The parent compound, which lacks the aldehyde functional group.

    Safrole: A naturally occurring compound with a methylenedioxyphenyl group, used in the synthesis of various chemicals.

Uniqueness

This compound is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Biological Activity

1,3-Benzodioxole-4-carbaldehyde is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound (CAS Number: 7797-83-3) is a derivative of benzodioxole, characterized by its unique molecular structure, which allows it to interact with various biological targets. Its primary action is as an agonist for the auxin receptor TIR1, influencing plant growth and development through the auxin signaling pathway.

Target Interactions:

  • Auxin Receptor TIR1: The compound promotes root growth in plants such as Arabidopsis thaliana and Oryza sativa by activating this receptor.
  • Enzyme Inhibition: It inhibits key enzymes like tyrosinase and HER-2, which are involved in melanin production and cell growth regulation, respectively.

Cellular Effects:

  • Induces apoptosis in cancer cells, thereby inhibiting their proliferation. This property makes it a candidate for anticancer therapies .

Metabolic Pathways:

  • Involvement in various metabolic pathways allows it to interact with enzymes that facilitate its conversion into other bioactive compounds.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer treatment. For instance, it has shown promising results in vitro against various cancer cell lines:

Study Cell Line IC50 (µM) Effect
HeLa5.2Apoptosis induction
MCF-78.4Growth inhibition

These findings suggest that this compound could be developed into an effective anticancer agent.

Antidiabetic Potential

In a study assessing the effects on blood glucose levels, derivatives of benzodioxole significantly reduced glucose levels in diabetic mice from 252.2 mg/dL to 173.8 mg/dL . This indicates potential use in managing diabetes through α-amylase inhibition.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Enterococcus faecalis32

These results highlight its potential as an antimicrobial agent .

Case Study 1: Cancer Treatment

A study investigating the efficacy of 1,3-benzodioxole derivatives on cancer cells demonstrated that these compounds could selectively induce apoptosis without affecting normal cells. The results indicated a significant reduction in tumor size in animal models treated with these compounds compared to controls .

Case Study 2: Antidiabetic Effects

In vivo experiments showed that administration of benzodioxole derivatives led to improved glycemic control in diabetic mice models. The study emphasized the need for further exploration into the mechanisms underlying these effects and their potential translation into human therapies .

Properties

CAS No.

184360-97-2

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

(E)-4-(1,3-benzodioxol-4-yl)but-3-enoic acid

InChI

InChI=1S/C11H10O4/c12-10(13)6-2-4-8-3-1-5-9-11(8)15-7-14-9/h1-5H,6-7H2,(H,12,13)/b4-2+

InChI Key

ARZFDEQRBWNHES-DUXPYHPUSA-N

SMILES

C1OC2=CC=CC(=C2O1)C=O

Isomeric SMILES

C1OC2=CC=CC(=C2O1)/C=C/CC(=O)O

Canonical SMILES

C1OC2=CC=CC(=C2O1)C=CCC(=O)O

Key on ui other cas no.

7797-83-3

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

138.0 g (1.0 mol) of 2,3-dihydroxybenzaldehyde, 415.0 g (3.0 mol) of potassium carbonate, 4.7 g of copper oxide, 255.0 g (3.0 mol) of methylene chloride and 1500 ml of distilled dimethylformamide are boiled for 7 hours, while stirring intensively.. The reaction mixture is evaporated to dryness in vacuo and, after addition of 1000 ml of ice-water to the residue, the mixture is extracted four times by shaking with 300 ml of methyl tert-butyl ether each time. The combined ether extracts are washed with 5% strength sodium hydroxide solution and water and dried over sodium sulphate. The methyl tert-butyl ether is then stripped off (and can be reused) and the residue is distilled in vacuo at 92°-93° C./1 mbar. 120 g (80% of theory) of 2,3-methylenedioxybenzaldehyde having a melting point of 32°-33° C. are obtained.
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138 g
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415 g
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255 g
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Synthesis routes and methods II

Procedure details

This compound was prepared using 1-Benzo[1,3]dioxol4-yl-2-bromo-ethanone prepared in method I-7 (0.15 g, 10.62 mmol), in the manner described for 3-amino-5,6,7,8-tetrahydro-naphtho[2,3-b]furan-2-yl)-(2,4-dichloro-phenyl)-methanone (Method III-1):, affording 0.36 g (21%) of 3-Amino-5,6,7,8-tetrahydro-naphtho-[2,3-b]furan-2-yl)benzo[1,3]dioxol-4-yl-methanone as a yellow solid. 1H-NMR (MeOH-d4) δ 7.40 (s, 1H), 7.31 (dd, J=8 Hz, 1 Hz), 6.97 (dd, J=7 Hz, 1 Hz, 1 H), 6.82 (s, 1H), 6.19 (s, 2H), 2.68-2.60 (m, 4H), 1.68-1.62 (m, 4H); MS LC-MS (MH+=336.2), RT=3.86 min.
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1-Benzo[1,3]dioxol4-yl-2-bromo-ethanone
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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